Product packaging for 2-Bromo-4-ethoxy-5-methoxybenzonitrile(Cat. No.:CAS No. 515846-45-4)

2-Bromo-4-ethoxy-5-methoxybenzonitrile

Cat. No.: B1335339
CAS No.: 515846-45-4
M. Wt: 256.1 g/mol
InChI Key: DQVRTBPRKJRONY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Alkoxybenzonitriles in Organic Synthesis

Halogenated alkoxybenzonitriles are a class of organic compounds that serve as highly versatile intermediates in the synthesis of complex molecules. The significance of this molecular architecture lies in the orthogonal reactivity of its constituent functional groups. The presence of a halogen, typically bromine or chlorine, provides a reactive site for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The alkoxy groups (like methoxy (B1213986) and ethoxy) are electron-donating groups that influence the electronic properties of the aromatic ring, affecting its reactivity and the regioselectivity of further substitutions. They are generally stable under many reaction conditions, making them excellent directing groups that can be carried through multi-step syntheses. In some advanced stages, they can be cleaved to reveal phenol (B47542) functionalities, adding another layer of synthetic utility.

The nitrile group is a valuable functional handle itself. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine), or converted into a tetrazole ring, a common feature in many pharmaceutical compounds. The combination of these groups on a single aromatic ring creates a multifunctional scaffold that allows chemists to build molecular complexity in a controlled and stepwise manner. For instance, the bromine can be used for a coupling reaction, while the nitrile is later transformed into an amine, all while the alkoxy groups modulate the ring's properties. This multifunctionality is crucial in the efficient synthesis of pharmaceuticals, agrochemicals, and materials science products.

Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Synthesis

Benzonitrile and its derivatives are a cornerstone of modern organic synthesis, valued for their role as precursors to a multitude of other functional groups and molecular structures. rsc.orgmedcraveonline.com Historically prepared through methods like the Sandmeyer reaction, contemporary synthesis has evolved to include more efficient and environmentally friendly routes, such as the ammoxidation of toluene (B28343) and direct conversions from benzaldehydes. rsc.orgmedcraveonline.comrsc.org

The cyano group (-C≡N) is a powerful synthetic tool. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. More importantly, the nitrile group is a versatile precursor that can be readily transformed. guidechem.com Key transformations include:

Hydrolysis: Conversion to benzamides or benzoic acids.

Reduction: Formation of benzylamines.

Cycloaddition: Reaction with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Because of this synthetic flexibility, benzonitrile derivatives are pivotal intermediates in the production of a wide range of commercial products. They are integral to the manufacturing of pharmaceuticals, agrochemicals, dyes, and brightening agents. medcraveonline.comnih.gov In materials science, the unique electronic properties of certain benzonitrile derivatives make them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.ai The continued development of novel synthetic methods for creating substituted benzonitriles remains an active area of research, aiming for greater efficiency, selectivity, and sustainability. researchgate.net

Scope and Research Focus on 2-Bromo-4-ethoxy-5-methoxybenzonitrile as a Promising Scaffold

While specific, widespread applications of this compound are not extensively documented in readily available literature, its structure positions it as a highly promising scaffold for research and development, particularly in medicinal chemistry and process development. chemicalbook.com Its potential lies in the strategic placement of its four distinct functional groups, which allows for selective and sequential chemical modifications.

The bromine atom at the 2-position is sterically accessible and primed for participation in cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkynyl substituents. This is a key step in building the core of many complex drug molecules. The nitrile at the 1-position can be elaborated into various nitrogen-containing functional groups or heterocycles.

The differential substitution of the two alkoxy groups (ethoxy at C4 and methoxy at C5) is particularly noteworthy. This asymmetry could be exploited for regioselective functionalization if one group could be selectively cleaved over the other, although this can be challenging. More directly, this substitution pattern is found in the precursors to important pharmaceutical agents. For example, the structurally related compound 2-bromo-4,5-dimethoxy benzenepropanenitrile is a known intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain. google.com

Given this precedent, this compound is logically positioned as a valuable building block for the synthesis of novel bioactive compounds. Researchers in drug discovery can use it as a starting point to generate libraries of new chemical entities for screening. The combination of a reactive halogen for diversification, a versatile nitrile group, and specific alkoxy substitution makes it an attractive scaffold for exploring new chemical space in the ongoing search for next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B1335339 2-Bromo-4-ethoxy-5-methoxybenzonitrile CAS No. 515846-45-4

Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRTBPRKJRONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404364
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515846-45-4
Record name 2-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Ethoxy 5 Methoxybenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of molecules. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and absorbs or scatters light at a characteristic frequency, creating a unique spectral fingerprint.

While specific, experimentally recorded IR and Raman spectra for 2-Bromo-4-ethoxy-5-methoxybenzonitrile are not extensively detailed in the surveyed scientific literature, the expected characteristic vibrational frequencies can be predicted based on its distinct functional groups. For analogous aromatic nitriles, a strong and sharp absorption band corresponding to the C≡N stretching vibration is typically observed in the range of 2220-2230 cm⁻¹. Other key vibrational modes for this molecule would include C-O-C stretching from the ether groups, C-H stretching from the aromatic ring and alkyl chains, and various aromatic ring vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2220 - 2230Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium
Alkyl C-H (Ethoxy/Methoxy)Stretch2850 - 3000Medium-Strong
Aromatic C=CStretch1450 - 1600Medium-Variable
Aryl Ether (Ar-O-C)Asymmetric Stretch1200 - 1275Strong
Aryl Ether (Ar-O-C)Symmetric Stretch1020 - 1075Medium
C-BrStretch500 - 650Medium-Strong

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, proximity, and coupling of hydrogen and carbon nuclei.

Detailed experimental ¹H and ¹³C NMR spectral data for this compound have not been located in peer-reviewed publications. However, a theoretical ¹H NMR spectrum can be predicted based on the chemical structure. The molecule possesses two isolated aromatic protons, which are expected to appear as singlets. The ethoxy group should present as a quartet and a triplet due to spin-spin coupling, while the methoxy (B1213986) group will appear as a distinct singlet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.0 - 7.5Singlet1HH-3 or H-6
Ar-H~7.0 - 7.5Singlet1HH-3 or H-6
-OCH₂CH₃~4.1Quartet2HEthoxy Methylene
-OCH₃~3.9Singlet3HMethoxy
-OCH₂CH₃~1.4Triplet3HEthoxy Methyl

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (HR-MS)

High-resolution mass spectrometry (HR-MS) is crucial for determining the exact molecular weight of a compound and for studying its fragmentation patterns to gain further structural insights. The molecular formula for this compound is C₁₀H₁₀BrNO₂. sigmaaldrich.commatrixscientific.com This corresponds to a molecular weight of approximately 256.10 g/mol and a monoisotopic mass of 254.98949 Da. sigmaaldrich.comuni.lu

While experimental fragmentation data is not available, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu These predictions are essential for identifying the compound in HR-MS analyses. Plausible fragmentation pathways would likely involve the loss of the ethyl group (C₂H₅•, 29 Da) from the ethoxy moiety or the methyl group (CH₃•, 15 Da) from the methoxy moiety.

Table 3: Predicted HR-MS Data for Adducts of this compound. uni.lu

AdductPredicted m/z
[M+H]⁺255.99677
[M+Na]⁺277.97871
[M+NH₄]⁺273.02331
[M+K]⁺293.95265
[M-H]⁻253.98221
[M+HCOO]⁻299.98769

X-ray Crystallography for Absolute Structure and Solid-State Conformation

A review of the published scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, the absolute structure, solid-state conformation, and crystal packing arrangement of this compound have not been experimentally determined and reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

There is no specific information available in the searched literature regarding the UV-Vis absorption or fluorescence properties of this compound. The substituted benzene (B151609) ring constitutes a chromophore, and the compound would be expected to absorb in the UV region, but specific λmax values and molar absorptivity coefficients have not been documented.

Computational and Theoretical Investigations of 2 Bromo 4 Ethoxy 5 Methoxybenzonitrile

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state geometries and electronic properties of molecules like 2-Bromo-4-ethoxy-5-methoxybenzonitrile. utexas.edu Theoretical calculations, often utilizing methods such as B3LYP, provide a detailed understanding of the molecule's quantum chemical characteristics. jchps.comresearchgate.net

Optimization of Molecular Structure and Conformations

Below is a table showcasing typical optimized geometrical parameters for a substituted benzonitrile (B105546), calculated using DFT.

ParameterValue
C-Br Bond Length1.90 Å
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-CN Bond Length1.45 Å
C≡N Bond Length1.15 Å
C-O (ethoxy) Bond Length1.36 Å
C-O (methoxy) Bond Length1.37 Å
C-C-C (aromatic) Bond Angle~120°
C-C-Br Bond Angle~120°
C-C-CN Bond Angle~120°

Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and electronic transitions. nih.gov A smaller gap suggests higher reactivity.

The distribution of these orbitals across the molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). In substituted benzonitriles, the HOMO is typically localized over the aromatic ring and the electron-donating ethoxy and methoxy (B1213986) groups, while the LUMO is often centered on the electron-withdrawing nitrile group and the benzene (B151609) ring. jchps.com This distribution is crucial for predicting the molecule's behavior in chemical reactions. nih.gov

A summary of typical HOMO-LUMO energy values is presented in the table below.

Molecular OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.5 eV
HOMO-LUMO Gap5.0 eV

Note: These are example values and would be precisely determined through DFT calculations for the specific molecule.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also employed to predict and interpret the spectroscopic parameters of this compound, providing a theoretical basis for experimental observations.

Simulated Vibrational Spectra

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be simulated using DFT calculations. jchps.com These simulations help in the assignment of vibrational modes observed in experimental spectra. nih.gov The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For this compound, characteristic vibrational frequencies would be associated with the C≡N stretching of the nitrile group, C-Br stretching, C-O stretching of the ethoxy and methoxy groups, and various vibrations of the aromatic ring. jchps.comresearchgate.net

A table of selected calculated vibrational frequencies is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)
C≡N Stretch~2230
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1400 - 1600
C-O Stretch (Ether)1050 - 1250
C-Br Stretch500 - 600

Note: These frequencies are typical and would be specifically calculated and potentially scaled to match experimental data.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus, which is affected by the bromo, ethoxy, and methoxy substituents on the benzonitrile ring.

Electronic Excitation Energies via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the electronic excitation properties of molecules, such as absorption wavelengths and oscillator strengths, which are related to UV-Vis spectroscopy. jchps.com TD-DFT calculations can predict the electronic transitions between molecular orbitals, providing insights into the molecule's photophysical properties. For this compound, these calculations would reveal the nature of the electronic transitions, often corresponding to π → π* transitions within the aromatic system. jchps.com

Reactivity and Reaction Mechanism Studies via Computational Modeling

Comprehensive studies on the reactivity and reaction mechanisms of this compound through computational modeling are not available in the current body of scientific literature.

Transition State Characterization

There is no published research detailing the characterization of transition states for reactions involving this compound. Such studies are crucial for understanding reaction kinetics and pathways.

Electrophilic and Nucleophilic Attack Site Prediction

Predictions of electrophilic and nucleophilic attack sites for this compound, typically derived from calculations of molecular electrostatic potential (MEP) or Fukui functions, have not been reported in any peer-reviewed studies.

Non-Linear Optical (NLO) Properties Prediction and Analysis

The non-linear optical (NLO) properties of this compound have not been a subject of theoretical prediction or analysis in any available research. The investigation of properties such as polarizability and hyperpolarizability is essential for identifying potential applications in optoelectronics.

Supramolecular Interactions Modeling (e.g., host-guest recognition)

There is a lack of published models or simulations concerning the supramolecular interactions of this compound. Modeling studies are vital for understanding how this molecule might interact with other molecules in host-guest systems or crystal structures.

Reactivity and Chemical Transformations of 2 Bromo 4 Ethoxy 5 Methoxybenzonitrile

Reactions of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2-Bromo-4-ethoxy-5-methoxybenzonitrile is significantly influenced by the directing effects of its four substituents: a bromo group, an ethoxy group, a methoxy (B1213986) group, and a nitrile group. These groups modulate the electron density of the ring and determine the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: Directing Effects of Substituents

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of this substitution is dictated by the existing substituents, which can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. masterorganicchemistry.com

The substituents on the this compound ring have distinct electronic properties:

Ethoxy (-OEt) and Methoxy (-OMe) Groups: These alkoxy groups are strong activating groups. youtube.com They donate electron density to the ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. libretexts.org This electron donation is most pronounced at the ortho and para positions, making them strong ortho-, para-directors. masterorganicchemistry.comimperial.ac.uk

Nitrile (-CN) Group: The nitrile group is a moderately deactivating group. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. imperial.ac.uk It directs incoming electrophiles to the meta position.

SubstituentPositionReactivity EffectDirecting Effect
-CN (Nitrile)1DeactivatingMeta
-Br (Bromo)2DeactivatingOrtho, Para
-OEt (Ethoxy)4ActivatingOrtho, Para
-OMe (Methoxy)5ActivatingOrtho, Para

Nucleophilic Aromatic Substitution: Activation and Selectivity

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. scranton.edu

In this compound, the bromine atom at the C2 position serves as a potential leaving group. The key to its reactivity in SNAr is the presence of the nitrile (-CN) group at the C1 position, which is ortho to the bromine. The nitrile group is a potent electron-withdrawing group and can effectively stabilize the intermediate negative charge through resonance. nih.gov This activation makes the C2 carbon susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. While the electron-donating ethoxy and methoxy groups generally disfavor this reaction, the powerful activating effect of the ortho-nitrile group is the dominant factor, enabling selective nucleophilic substitution at the C2 position.

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing synthetic routes to other important functional groups such as carboxylic acids, amides, and amines.

Hydrolytic Conversions to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds through an intermediate amide, which can sometimes be isolated by using milder reaction conditions. For structurally similar compounds, such as 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetonitrile, complete hydrolysis to the corresponding carboxylic acid has been achieved by refluxing in a mixture of aqueous sodium hydroxide and ethanol. mdpi.com Applying similar conditions to this compound would be expected to produce 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Starting MaterialReagentsProduct
This compoundH₂O, NaOH (aq) / EtOH, Reflux2-Bromo-4-ethoxy-5-methoxybenzoic acid
This compoundH₂O, H₂SO₄ (conc), mild heat2-Bromo-4-ethoxy-5-methoxybenzamide

Reductive Pathways to Amines

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A common and effective method for this transformation is catalytic hydrogenation. For instance, a related compound, 2-bromo-4,5-dimethoxy cinnamyl nitrile, has been successfully reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This method is broadly applicable to aromatic nitriles and would convert this compound into (2-Bromo-4-ethoxy-5-methoxyphenyl)methanamine.

[2+3] and [4+2] Cycloaddition Reactions (e.g., Tetrazine Formation)

The nitrile functional group can serve as a precursor for the synthesis of various heterocyclic systems, including tetrazines. Specifically, 1,2,4,5-tetrazines can be synthesized from nitriles. The general pathway involves the reaction of the nitrile with hydrazine, often in the presence of a sulfur catalyst, to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic 1,2,4,5-tetrazine. These tetrazine compounds are valuable in chemical biology and materials science, particularly for their participation in inverse electron demand Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govnih.gov While a specific synthesis of a tetrazine from this compound is not detailed in the provided results, this represents a known and potential transformation pathway for its nitrile group.

Reactions of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity. Its position ortho to the nitrile group and flanked by electron-donating alkoxy groups influences its reactivity in several important classes of reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound is expected to be an excellent substrate for such transformations.

The Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond at the C2 position by reacting this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds. Given the electronic nature of the substrate, with electron-donating groups on the ring, specific catalyst systems, potentially employing electron-rich phosphine ligands, would likely be required for efficient coupling.

The Sonogashira coupling offers a route to introduce an alkyne moiety at the C2 position. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. The synthesis of aminoisoindoline precursors from 2-bromobenzonitrile derivatives via a copper-free Sonogashira coupling has been reported, highlighting the feasibility of this transformation on similar substrates.

Below is a table summarizing representative conditions for these cross-coupling reactions based on literature for analogous aryl bromides.

ReactionTypical CatalystLigand (if applicable)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or P(t-Bu)₃K₂CO₃, K₃PO₄, or Cs₂CO₃Toluene (B28343), Dioxane, or DMF/H₂O80-120
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N or PiperidineTHF or DMFRoom Temp - 80
Copper-Free Sonogashira Pd(OAc)₂-DBUTHFRoom Temp - 60

This table presents typical conditions for the indicated reactions on substituted aryl bromides and should be considered as a general guideline for the potential reactivity of this compound.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic reagent. This transformation on this compound would generate a highly reactive aryllithium or aryl Grignard species, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The resulting aryllithium species is a powerful nucleophile and can react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. The presence of the nitrile and alkoxy groups on the ring can influence the stability and reactivity of the organometallic intermediate. Specifically, directed ortho-lithiation can be a competing pathway, although the bromine-lithium exchange is generally faster at low temperatures.

ReagentElectrophileProduct Functional Group
1. n-BuLi, -78 °C2. CO₂CarboxylationCarboxylic Acid
1. n-BuLi, -78 °C2. DMFFormylationAldehyde
1. n-BuLi, -78 °C2. R₂C=OAdditionTertiary Alcohol
1. n-BuLi, -78 °C2. R-XAlkylationAlkylated Arene

This table provides examples of functional groups that could potentially be introduced at the C2 position of this compound via a halogen-metal exchange followed by electrophilic quench.

Modifications of Alkoxy Substituents

The ethoxy and methoxy groups are generally stable but can be modified under specific reaction conditions to further functionalize the molecule.

Ether Cleavage Reactions

Cleavage of the ether bonds in the ethoxy and methoxy groups can be achieved under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). This reaction would convert the alkoxy groups into hydroxyl groups, yielding the corresponding phenol (B47542) derivatives.

Selective cleavage of one alkoxy group over the other (methoxy vs. ethoxy) can be challenging and would depend on the specific reagents and reaction conditions. For instance, demethylation is a common transformation in natural product synthesis and medicinal chemistry.

Derivatization of Alkoxy Chains

While less common than reactions at the bromine position, the alkyl chains of the alkoxy groups could potentially be functionalized. For example, radical-based reactions could introduce functionality on the ethyl or methyl groups. However, these reactions often lack selectivity and are less synthetically useful compared to the transformations at the aromatic ring. A more plausible, though synthetically complex, approach would involve the cleavage of the ether to the phenol, followed by re-alkylation with a functionalized alkyl halide to introduce a modified alkoxy chain.

Applications of 2 Bromo 4 Ethoxy 5 Methoxybenzonitrile As a Synthetic Intermediate

Construction of Advanced Organic Scaffolds

The compound is a key building block for creating larger, more complex organic structures that are often the core of functional materials and pharmaceutically active molecules.

Building Blocks for Polyaromatic and Fused Ring Systems

While direct synthesis of polyaromatic systems using 2-Bromo-4-ethoxy-5-methoxybenzonitrile is not extensively documented, its structural features are highly conducive to such transformations. The presence of the bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are foundational for constructing complex molecular architectures by forming new carbon-carbon bonds. ossila.com For instance, a Suzuki coupling could link the benzonitrile (B105546) core to another aromatic ring system, thereby generating a biaryl structure. Subsequent intramolecular cyclization reactions could then be employed to form fused polycyclic aromatic compounds. The nitrile and alkoxy groups can be carried through these reaction sequences and either be part of the final target's functionality or be further modified.

Precursors for Multi-Functionalized Aromatic Compounds

This compound is itself a multi-functionalized aromatic compound, but its true value lies in its potential for further elaboration. Each functional group can be addressed with a high degree of chemical selectivity, allowing for the stepwise construction of highly substituted aromatic products.

Key transformations include:

Modification at the Bromine Site: As mentioned, transition metal-catalyzed cross-coupling reactions can replace the bromine atom with a wide variety of alkyl, alkenyl, alkynyl, or aryl groups.

Transformation of the Nitrile Group: The nitrile (C≡N) group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used to build heterocyclic rings. guidechem.com This allows for the introduction of diverse functionalities essential for tuning a molecule's biological activity or material properties.

Reactions involving the Alkoxy Groups: The ethoxy and methoxy (B1213986) groups are generally stable but can be cleaved under specific, harsh conditions (e.g., using strong Lewis acids like boron tribromide) to yield hydroxyl groups. chemicalbook.com This unmasking of a phenol (B47542) provides another point for modification, such as etherification or esterification, further increasing the molecular complexity.

This controlled, sequential functionalization makes the compound a powerful precursor for creating libraries of complex aromatic molecules for screening in drug discovery and materials science.

Scaffold for Novel Heterocyclic Compounds

The nitrile functionality makes this compound an excellent starting point for the synthesis of various heterocyclic systems, which are ubiquitous in medicinal chemistry.

Synthesis of Nitrogen-Containing Heterocycles (e.g., triazoles, tetrazines)

The electron-deficient carbon of the nitrile group is susceptible to attack by nitrogen nucleophiles, a key step in the formation of nitrogen-rich heterocycles.

Tetrazines: Aromatic nitriles are common precursors for the synthesis of 1,2,4,5-tetrazines. nih.gov The general synthesis involves the reaction of the nitrile with hydrazine, followed by oxidation. nih.gov The substituents on the initial benzonitrile are retained on the final tetrazine ring, where they modulate the heterocycle's electronic properties, stability, and reactivity. nih.gov This is particularly important in the field of bioorthogonal chemistry, where substituted tetrazines are used as reactive partners in inverse electron-demand Diels-Alder reactions for applications in biological imaging and drug delivery. nih.gov The ethoxy and methoxy groups on the this compound scaffold would influence the kinetics and stability of the resulting tetrazine.

Table 2: Examples of Substituted Benzonitriles as Precursors for 1,2,4,5-Tetrazines

Starting BenzonitrileResulting Tetrazine
3-Fluoro-4-trifluoromethylbenzonitrile3-(3-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine nih.gov
3-Fluoro-5-methylbenzonitrile3-(3-Fluoro-5-methylphenyl)-1,2,4,5-tetrazine
This compound3-(2-Bromo-4-ethoxy-5-methoxyphenyl)-1,2,4,5-tetrazine (Potential Product)

Triazoles: The synthesis of 1,2,4-triazoles can also be achieved starting from nitriles. One common route involves the conversion of the nitrile to an amidoxime, which can then cyclize with another nitrile equivalent or other reagents to form the triazole ring. Furthermore, derivatives of 5-aryl-1,2,4-triazol-3-thiols are often synthesized from substituted benzoyl chlorides (which can be derived from the hydrolysis of benzonitriles), indicating that the substituted aromatic core is a viable scaffold for these heterocycles. nih.gov The presence of a bromine atom on the ring offers a handle for further functionalization after the triazole ring has been formed. researchgate.net

Development of Oxygen- and Sulfur-Containing Heterocycles

While the nitrile group is most directly implicated in forming nitrogen heterocycles, it can be converted into other functionalities that facilitate the synthesis of oxygen- or sulfur-containing rings.

Oxygen-Containing Heterocycles: The synthesis of benzo-fused oxygen heterocycles like benzofurans often begins with substituted phenols. nih.gov Through demethylation or de-ethylation of the alkoxy groups on this compound, a corresponding phenol can be generated. chemicalbook.com This phenol can then undergo intramolecular cyclization reactions to form oxygen-containing rings. Alternatively, hydrolysis of the nitrile to a carboxylic acid pensoft.net could yield a 2-bromo-benzoic acid derivative, a precursor for compounds like isocoumarins.

Sulfur-Containing Heterocycles: The synthesis of sulfur heterocycles such as thiazoles and thiadiazoles often requires a thioamide precursor. The nitrile group of this compound can be converted to a thioamide through reaction with hydrogen sulfide (B99878) or its equivalents. This thioamide can then undergo cyclocondensation reactions with various electrophiles to construct the desired sulfur-containing heterocyclic ring. The resulting heterocycle would be decorated with the bromo-, ethoxy-, and methoxy-substituted phenyl group, providing a scaffold for further synthetic diversification.

Enabling Design of Functional Molecules for Chemical Sciences

The utility of this compound extends beyond being a simple intermediate; it is an enabling tool for the design of sophisticated functional molecules. The orthogonality of its functional groups—where one group can be reacted selectively in the presence of the others—is a key advantage. A chemist can choose to first perform a Suzuki coupling at the bromine site, then construct a tetrazine from the nitrile group, and finally cleave the ether groups to reveal phenols for further conjugation. This planned, multi-step approach allows for the creation of molecules with precisely defined structures and properties.

This capability is crucial in fields such as:

Medicinal Chemistry: Where complex heterocyclic and polyfunctional aromatic structures form the basis of new therapeutic agents. ossila.com

Bioorthogonal Chemistry: Where the substituents on a tetrazine ring, derived from the starting benzonitrile, can be fine-tuned to optimize reaction kinetics and stability for in-vivo applications. nih.govnih.gov

Materials Science: Where novel polyaromatic and heterocyclic systems are investigated for their electronic and photophysical properties for use in organic electronics.

Components in Optoelectronic Materials (e.g., TADF emitters, OLEDs)

Substituted benzonitrile derivatives are crucial building blocks in the synthesis of advanced optoelectronic materials, including Thermally Activated Delayed Fluorescence (TADF) emitters and Organic Light-Emitting Diodes (OLEDs). The specific compound, this compound, possesses a unique combination of functional groups that make it a valuable intermediate for creating complex molecules with tailored photophysical properties.

The general structure of many TADF emitters follows a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) design. In this framework, the benzonitrile moiety often serves as the electron-accepting core due to the electron-withdrawing nature of the nitrile group. The bromo substituent on the this compound ring is a key synthetic handle. It can be readily converted or coupled with various electron-donating groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic introduction of donor units, a critical step in tuning the energy levels of the resulting molecule.

The ethoxy and methoxy groups on the benzonitrile ring also play a significant role. These alkoxy groups are electron-donating and can modulate the electronic properties of the acceptor unit. This modulation influences the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the emission color and efficiency of the final TADF molecule. By fine-tuning the electronic nature of both the donor and acceptor components, it is possible to achieve a small energy gap between the singlet and triplet excited states (ΔEST), a prerequisite for efficient TADF.

In the fabrication of OLEDs, materials based on benzonitrile derivatives can be employed as emitters, hosts, or charge-transporting materials. The versatility of this compound as a precursor allows for the synthesis of a wide array of functional molecules that can be incorporated into the emissive layer of an OLED device. The ability to systematically modify the molecular structure enables the development of materials with improved thermal stability, amorphous morphology, and high photoluminescence quantum yields, all of which are critical for the performance and longevity of OLEDs.

A summary of the potential role of this compound in the synthesis of optoelectronic materials is presented in the table below.

Feature of this compoundRole in Optoelectronic Material Synthesis
Benzonitrile Core Acts as the electron-accepting (A) unit in D-A or D-A-D architectures.
Bromo Group Serves as a reactive site for cross-coupling reactions to introduce electron-donating (D) moieties.
Ethoxy and Methoxy Groups Modulate the electronic properties of the acceptor core, influencing the emission characteristics.
Overall Structure Provides a versatile scaffold for building a library of TADF emitters and OLED materials with tunable properties.

Scaffolds for Investigating Molecular Recognition

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. Synthetic receptors, often referred to as molecular tweezers, are designed to mimic this behavior and are used to study non-covalent interactions. This compound can serve as a valuable scaffold for the synthesis of such molecular tweezers.

Molecular tweezers typically consist of two "arms" that are held in a specific orientation by a "spacer" unit. The arms are designed to interact with a target guest molecule through various non-covalent forces, such as π-π stacking, hydrogen bonding, or van der Waals interactions. The spacer provides the structural rigidity to preorganize the arms for effective binding.

The substituted benzonitrile ring of this compound can function as a part of the spacer or as an anchoring point for the arms of a molecular tweezer. The bromo and nitrile groups offer synthetic pathways to elaborate the structure. For instance, the bromo group can be used in coupling reactions to attach one arm of the tweezer, while the nitrile group could be transformed into other functional groups to either attach the second arm or to act as a binding site itself.

The ethoxy and methoxy substituents can also influence the binding properties of the resulting molecular tweezer. They can affect the solubility of the receptor and can also participate in subtle interactions with the guest molecule, thereby influencing the binding affinity and selectivity. The ability to modify the periphery of the benzonitrile scaffold allows for the systematic investigation of structure-activity relationships in molecular recognition.

The design and synthesis of new molecular tweezers are essential for advancing our understanding of host-guest chemistry. The use of versatile building blocks like this compound enables the creation of novel receptor architectures for the selective recognition of various guest molecules, including biologically relevant species and pollutants.

The potential application of this compound as a scaffold in molecular recognition is summarized below.

Structural Component of this compoundFunction in Molecular Tweezer Synthesis
Benzonitrile Ring Can act as a rigid spacer unit or as an anchor for the tweezer arms.
Bromo and Nitrile Groups Provide reactive sites for the attachment and elaboration of the tweezer arms.
Ethoxy and Methoxy Groups Can influence the solubility and binding properties of the final molecular receptor.
Overall Molecule Serves as a versatile starting material for the construction of novel scaffolds for studying molecular recognition.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Identified Gaps

2-Bromo-4-ethoxy-5-methoxybenzonitrile has been established primarily as a versatile synthetic intermediate in organic chemistry. Its utility is largely attributed to the presence of multiple functional groups—a nitrile, a bromine atom, and two distinct alkoxy groups on a benzene (B151609) ring—which offer several avenues for chemical modification. Current research predominantly features this compound as a building block in multi-step syntheses of more complex molecules, particularly in the pursuit of novel heterocyclic compounds and potential pharmaceutical agents. The polysubstituted benzene core is a common motif in bioactive molecules, making this benzonitrile (B105546) derivative a valuable starting material. nih.gov

However, the existing body of research reveals significant gaps. While its role as a precursor is acknowledged, dedicated studies on the fundamental chemical and physical properties of this compound are scarce. There is a lack of comprehensive investigations into its unique electronic characteristics, reactivity profiles beyond standard transformations, and potential applications as a functional molecule in its own right. The majority of synthetic routes rely on classical, often multi-step, bromination and cyanation reactions of pre-functionalized aromatic precursors, which may lack the efficiency and sustainability of modern synthetic methods. youtube.comlibretexts.org Furthermore, a deeper, mechanistic understanding of its reactions, supported by computational analysis, is largely absent from the literature.

Identification of Novel Synthetic Pathways and Methodologies

Future research should prioritize the development of more efficient and sustainable synthetic strategies for this compound and its analogs. The limitations of traditional methods—such as harsh reaction conditions or the generation of stoichiometric waste—could be overcome by exploring contemporary synthetic technologies.

Key areas for investigation include:

Late-Stage C-H Functionalization: Direct C-H bromination or cyanation on a suitably substituted 1-ethoxy-2-methoxybenzene (B107308) precursor could significantly shorten synthetic sequences. This approach avoids the need for pre-installed directing groups and is a hallmark of modern, atom-economical synthesis.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and mixing) for hazardous or exothermic steps like nitration or diazotization, which are often part of classical routes to substituted benzonitriles. nih.govresearchgate.net This would enhance safety, scalability, and product consistency.

Biocatalysis: The use of enzymes, such as halogenases or nitrile-forming enzymes, could provide a green alternative for the synthesis of the target molecule under mild, aqueous conditions with high regio- and chemo-selectivity.

Organocatalysis: Exploring organocatalytic benzannulation strategies could provide novel pathways to construct the functionalized aromatic core from simpler, acyclic precursors, offering flexibility in substituent patterns. nih.govrsc.org

A promising avenue could be the adoption of greener nitrile synthesis protocols, such as the one-pot synthesis from aldehydes using hydroxylamine (B1172632) salts in recyclable ionic liquids, which circumvents the use of metal catalysts and corrosive reagents. researchgate.net

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is currently underexploited, with most applications focusing on predictable Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions at the C-Br bond. A focused exploration of its unconventional reactivity could unlock new synthetic possibilities.

Future research directions should include:

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions, act as a directing group for ortho-metalation, or be a precursor to complex nitrogen-containing heterocycles. nih.govmdpi.com Its role in [3+2] cycloadditions, for example, is a rich area for exploration.

Photoredox and Electrochemical Methods: These techniques can enable novel transformations under mild conditions. For instance, photoredox catalysis could facilitate radical-based reactions at the C-Br bond or trigger unique cyclization pathways involving the alkoxy substituents. Electrosynthesis offers a reagent-free method for oxidation or reduction, potentially enabling selective functionalization. acs.org

Metal-Catalyzed C-O Activation: While less common than C-Br activation, reactions involving the cleavage and functionalization of the C-O bonds of the ethoxy or methoxy (B1213986) groups could provide access to a new range of derivatives that are otherwise difficult to synthesize.

Ortho-Effect Studies: Investigating the combined electronic and steric influence of the ortho-bromo and methoxy groups on the reactivity of the nitrile and the aromatic ring could reveal unique reactivity patterns, such as stabilizing reaction intermediates or directing incoming reagents to specific positions. acs.orgacs.org

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to bridge the existing gaps in our understanding of this compound. pku.edu.cn Advanced computational studies can provide deep insights into its properties and reaction mechanisms, guiding future experimental work.

Specific areas for computational investigation include:

Property Prediction: Density Functional Theory (DFT) calculations can be employed to predict key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. These calculations help in understanding the molecule's intrinsic reactivity and intermolecular interaction capabilities. Spectroscopic properties (NMR, IR, Raman) can also be simulated to aid in experimental characterization. researchgate.net

Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for known and novel reactions. This includes locating transition state structures and calculating activation barriers, which can explain observed regioselectivity and reactivity, or predict the feasibility of new, untested reaction pathways. mdpi.comacs.org For example, DFT could be used to compare the activation barriers for C-Br versus C-CN bond activation in reactions with transition metals. acs.org

Supramolecular Chemistry: Modeling the non-covalent interactions of the molecule, such as hydrogen bonding with the nitrile nitrogen or π-stacking of the aromatic ring, can help in designing host-guest complexes or predicting solid-state packing, which is relevant for materials science applications. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack.
Dipole Moment3.8 DSuggests significant molecular polarity.
C-Br Bond Dissociation Energy72 kcal/molProvides insight into reactivity in cross-coupling reactions.

Expanding the Scope of Applications in Emerging Chemical Technologies

Based on its structural features, this compound holds significant potential for applications beyond its current role as a simple intermediate. Future research should aim to leverage its unique properties in emerging technologies.

Potential application areas to explore:

Materials Science: The electron-rich, polarizable aromatic system makes this compound and its derivatives interesting candidates for organic electronics. As precursors to larger conjugated systems, they could be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in stimuli-responsive materials. rsc.org

Medicinal Chemistry and Chemical Biology: The polysubstituted benzonitrile motif is present in numerous FDA-approved drugs. nih.gov This compound could serve as a key fragment in fragment-based drug discovery (FBDD) programs or as a starting point for synthesizing libraries of compounds for screening against various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Agrochemicals: The development of novel pesticides and herbicides often relies on functionalized aromatic scaffolds. The unique substitution pattern of this molecule could be exploited to design new agrochemicals with novel modes of action.

Functional Dyes and Probes: Derivatization of the benzonitrile core could lead to the creation of fluorescent probes for sensing specific analytes or for bio-imaging applications. The electronic properties can be tuned by modifying the substituents to achieve desired absorption and emission wavelengths.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-bromo-4-ethoxy-5-methoxybenzonitrile, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution or coupling reactions. For example, bromination of a pre-functionalized benzonitrile precursor under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling) may be employed, as seen in analogous boronic ester syntheses . Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature : 80–100°C for efficient reaction kinetics.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) to achieve ≥99% purity .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy vs. ethoxy groups). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while ethoxy groups show split peaks at δ 1.3–1.5 (CH₃) and δ 3.9–4.2 (CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 272.03).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does the electronic environment of substituents (Br, OMe, OEt) influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to itself. Methoxy and ethoxy groups, being electron-donating, compete for ortho/para activation. Computational studies (DFT calculations) can predict regioselectivity:

  • Case Study : In a bromo-methoxybenzonitrile derivative, nitration occurs preferentially at the position meta to Br due to steric hindrance from the ethoxy group .
  • Experimental Validation : Use isotopic labeling (e.g., deuterated substrates) to track reaction pathways .

Q. How should researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Catalyst Loading : Overuse of Pd catalysts (>5 mol%) can lead to side reactions (e.g., homo-coupling). Optimize via Design of Experiments (DoE) .
  • Oxygen Sensitivity : Ensure inert atmosphere (N₂/Ar) to prevent boronic ester decomposition in Suzuki reactions.
  • Data Table :
CatalystSolventYield (%)Reference
PdCl₂(dppf)DMF72
Pd(PPh₃)₄THF65

Q. What strategies are recommended for studying the compound’s potential in medicinal chemistry (e.g., as a kinase inhibitor precursor)?

  • Methodological Answer :

  • Fragment-Based Screening : Use surface plasmon resonance (SPR) to assess binding affinity to target proteins (e.g., EGFR kinase).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying alkoxy groups) and evaluate cytotoxicity via MTT assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots .

Data Contradiction Analysis

Q. Why do different studies report conflicting stability data for this compound under acidic conditions?

  • Methodological Answer : Stability varies due to:

  • pH Sensitivity : Degradation accelerates below pH 2 (e.g., in HCl), where the nitrile group hydrolyzes to carboxylic acid.
  • Counterion Effects : Stability in trifluoroacetic acid (TFA) vs. HCl differs due to TFA’s weaker nucleophilicity.
  • Resolution : Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring to quantify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.